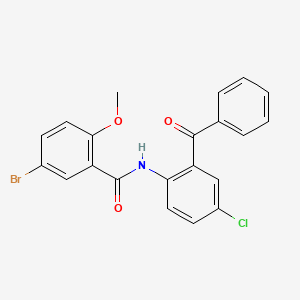![molecular formula C14H28N2O B4999965 (4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4999965.png)
(4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, commonly referred to as MEM, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEM belongs to a class of compounds known as arylalkylamines, which have been shown to have a range of biological activities.
Wirkmechanismus
The mechanism of action of MEM involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. This results in an increase in the levels of these neurotransmitters, which are known to play a role in regulating mood and emotion. By increasing the levels of these neurotransmitters, MEM is thought to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Studies have shown that MEM has a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, MEM has been shown to have anti-inflammatory and antioxidant properties. These effects may contribute to its potential therapeutic applications in the treatment of a range of conditions, including neurodegenerative diseases and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MEM in lab experiments is its high potency. MEM has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation of using MEM in lab experiments is its limited solubility in water. This can make it difficult to administer MEM in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MEM. One area of interest is in the development of MEM analogs with improved solubility and pharmacokinetic properties. Another area of interest is in the potential use of MEM in the treatment of other conditions, such as chronic pain and addiction. Finally, there is a need for further research to better understand the mechanism of action of MEM and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, MEM is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. MEM has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While there are some limitations to using MEM in lab experiments, it remains a useful tool for studying the role of neurotransmitters in the brain. There are several future directions for research on MEM, including the development of analogs with improved pharmacokinetic properties and the potential use of MEM in the treatment of other conditions.
Synthesemethoden
The synthesis of MEM involves the reaction of 4-methylcyclohexanone with 3-(4-morpholinyl)propylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of MEM as a white crystalline powder with a melting point of approximately 150°C.
Wissenschaftliche Forschungsanwendungen
MEM has been studied extensively for its potential therapeutic applications. One of the most promising applications of MEM is in the treatment of depression and anxiety disorders. Studies have shown that MEM has a similar mechanism of action to selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressant medications. In addition, MEM has been shown to have fewer side effects compared to SSRIs, making it a potentially safer alternative.
Eigenschaften
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13-3-5-14(6-4-13)15-7-2-8-16-9-11-17-12-10-16/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFIDUALVRQTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4999890.png)
![5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4999906.png)
![1-(2-methylphenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B4999913.png)
![1-(4-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999925.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B4999930.png)
![methyl 1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999938.png)
![1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999957.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4999961.png)
![[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B4999971.png)

![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4999998.png)
![9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4999999.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000003.png)